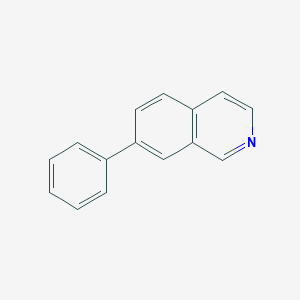

7-Phenylisoquinoline

Description

Contextualization within the Broader Field of Isoquinoline (B145761) Chemistry and Alkaloids

Isoquinoline is an organic compound that forms the core structure of a vast and diverse class of naturally occurring compounds known as isoquinoline alkaloids. nih.gov These alkaloids constitute one of the largest groups of such natural products, with approximately 2,500 known structures, primarily found in plant families like Papaveraceae (poppy), Berberidaceae (barberry), and Ranunculaceae. ontosight.ai The structural diversity of isoquinoline alkaloids is remarkable, leading to their classification into various subgroups based on their chemical architecture, including simple isoquinolines, benzylisoquinolines, and aporphines. jst.go.jpdntb.gov.ua

This structural variety gives rise to a wide spectrum of biological activities. rsc.org Many isoquinoline alkaloids are used as lead molecules in drug development due to their potent pharmacological effects, which include analgesic, antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. dntb.gov.uarsc.orgontosight.ai

Historical Trajectories and Current Research Significance of Phenylisoquinoline Structures

The scientific journey of isoquinolines began centuries ago with the use of plants like the opium poppy for its medicinal properties, which are attributed to alkaloids such as morphine and codeine. dntb.gov.ua Within this broad class, phenylisoquinolines—isoquinolines bearing a phenyl substituent—have emerged as a particularly significant subgroup. The position of the phenyl group on the isoquinoline core dramatically influences the molecule's properties and applications. For instance, 1-phenylisoquinoline (B189431) and its derivatives are often investigated as ligands for creating advanced materials like Organic Light-Emitting Diodes (OLEDs). chemicalbook.comsigmaaldrich.com

In contrast, the 7-phenylisoquinoline scaffold has carved a distinct niche in medicinal chemistry. Research has shown that attaching the phenyl group at the 7-position creates derivatives with significant potential as therapeutic agents. researchgate.net Scientific investigations are actively exploring a range of these derivatives, including hydrogenated versions like 3,4-dihydro- and 1,2,3,4-tetrahydroisoquinolines, for various pharmacological applications. researchgate.netontosight.ai Studies have highlighted the potential of these compounds in areas such as neuroprotection, cancer therapy, and the development of novel antimicrobial agents. ontosight.ai Further, complex structures built upon the this compound framework are being evaluated as structural probes for analgesics. acs.org

Overview of Key Research Imperatives and Foundational Concepts Pertaining to this compound

Contemporary research on this compound is driven by several key imperatives centered on its potential as a versatile chemical scaffold. rsc.orgnih.gov A primary focus is the synthesis of novel derivatives to build libraries of compounds for pharmacological screening. researchgate.netuow.edu.au The foundational concept is that the this compound core provides a rigid and tunable platform. By modifying substituents on either the isoquinoline or the phenyl ring, chemists can fine-tune the molecule's properties to enhance its interaction with specific biological targets.

The main research goals for this compound and its analogs include:

Exploration of Biological Activity: A significant thrust of the research is to evaluate derivatives for a range of therapeutic uses, including as anticancer, neuroprotective, and antimicrobial agents. ontosight.aiontosight.ai Analogs such as 2-hydroxy-7-phenylisoquinoline-1,3(2H,4H)-dione are being studied for their metal-chelating properties and potential in investigating neurodegenerative diseases and as antiviral agents.

Development of Synthetic Methodologies: Researchers are focused on developing efficient and versatile synthetic routes to access these molecules. Key chemical reactions, such as the Bischler-Napieralski reaction and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, are fundamental to constructing the core structure and introducing the phenyl group. nih.govjst.go.jporganic-chemistry.orgwikipedia.org

Use as a Building Block: The this compound structure serves as a key intermediate for the synthesis of more complex, biologically active molecules. acs.org Its unique architecture is being used to design compounds targeting specific enzymes and receptors involved in disease pathways. ontosight.ai

Interactive Table 1: Investigated Research Applications of this compound Derivatives

| Derivative Name | Investigated Application(s) |

| 3,4-Dihydro-1-methyl-7-phenyl-isoquinoline | Antimicrobial, Anticancer, Neuroprotective effects. ontosight.ai |

| 2-Hydroxy-7-phenylisoquinoline-1,3(2H,4H)-dione | Antiviral (HIV-1 integrase inhibition), Neurodegenerative disease research (metal chelation). |

| 1,2,3,4-Tetrahydro-1,2-dimethyl-7-phenyl-isoquinoline | Potential inhibitor of enzymes/receptors for cancer, neurological disorders, and infectious diseases. ontosight.ai |

| 7-Phenyl-2-propionanilidobenzo[a]quinolizidine derivatives | Structural probes for analgesics. acs.org |

| 7-Alkoxy-1-(3′,4′-dimethoxybenzyl)-4-spirocyclopentane-3,4-dihydroisoquinolines | General pharmacological studies. researchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H11N |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

7-phenylisoquinoline |

InChI |

InChI=1S/C15H11N/c1-2-4-12(5-3-1)14-7-6-13-8-9-16-11-15(13)10-14/h1-11H |

InChI Key |

ABHOSWOMORWEPY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C=CN=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Phenylisoquinoline and Its Derivatives

Classical and Established Reaction Pathways to the Isoquinoline (B145761) Core

The synthesis of the isoquinoline nucleus is rooted in several classical name reactions that have been refined over more than a century. These methods typically involve the intramolecular cyclization of appropriately substituted acyclic precursors.

Bischler-Napieralski Cyclizations and Mechanistic Variants

The Bischler-Napieralski reaction is a cornerstone in isoquinoline synthesis, involving the intramolecular electrophilic aromatic substitution of β-arylethylamides. wikipedia.orgnrochemistry.com First reported in 1893 by August Bischler and Bernard Napieralski, this reaction facilitates the cyclization using a condensing and dehydrating agent. wikipedia.org The process is most effective for arenes bearing electron-donating groups, which activate the ring towards electrophilic attack. nrochemistry.com

The reaction typically yields 3,4-dihydroisoquinolines, which can be subsequently dehydrogenated (aromatized) to the corresponding isoquinolines. wikipedia.orgnrochemistry.com The choice of dehydrating agent is crucial and influences the reaction conditions, which can range from room temperature to over 100 °C. wikipedia.org Commonly employed reagents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). wikipedia.orgnrochemistry.com

The mechanism of the Bischler-Napieralski reaction has been the subject of detailed studies. Two primary pathways are generally considered, depending on the reaction conditions and substrates. wikipedia.org

Mechanism I: Involves the formation of a dichlorophosphoryl imine-ester intermediate, which then undergoes cyclization followed by elimination. wikipedia.org

Mechanism II: Proposes the formation of a reactive nitrilium ion intermediate prior to the cyclization step. wikipedia.orgorganic-chemistry.org Evidence for the nitrilium intermediate includes the formation of styrene (B11656) derivatives as side products via a retro-Ritter reaction. organic-chemistry.org

To synthesize a 7-phenylisoquinoline derivative via this method, the starting material would be an N-acylated-2-(biphenyl-4-yl)ethan-1-amine. The cyclization would occur on the phenyl ring not bearing the ethylamine (B1201723) chain.

Table 1: Common Reagents in Bischler-Napieralski Reactions

| Reagent | Typical Conditions | Role |

|---|---|---|

| Phosphorus oxychloride (POCl₃) | Refluxing in an inert solvent (e.g., DCM, toluene) | Dehydrating and condensing agent |

| Phosphorus pentoxide (P₂O₅) | Refluxing in POCl₃ or high-boiling solvent | Stronger dehydrating agent, used for less reactive substrates |

| Trifluoromethanesulfonic anhydride (Tf₂O) | Often used with carbamate (B1207046) precursors | Powerful activating agent |

Pictet-Spengler Reactions and Analogous Cyclization Protocols

The Pictet-Spengler reaction, discovered in 1911, is another fundamental method for constructing the isoquinoline skeleton. jk-sci.comdepaul.edu It involves the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst, followed by ring closure. jk-sci.comyoutube.com This reaction forms a 1,2,3,4-tetrahydroisoquinoline (B50084), which must be oxidized in a separate step to yield the fully aromatic isoquinoline. jk-sci.com

The mechanism proceeds through two key stages:

Formation of a Schiff base (or the corresponding iminium ion under acidic conditions) from the amine and the carbonyl compound. jk-sci.comyoutube.com

An intramolecular electrophilic attack of the iminium ion on the electron-rich aromatic ring in a 6-endo-trig cyclization, followed by deprotonation to restore aromaticity in the newly formed ring. jk-sci.comyoutube.com

Like the Bischler-Napieralski reaction, the Pictet-Spengler cyclization is significantly enhanced by the presence of electron-donating substituents on the aromatic ring of the β-arylethylamine. jk-sci.com For the synthesis of a this compound derivative, a β-(biphenyl-yl)ethylamine would serve as the key precursor. The reaction's ability to proceed under physiological conditions (for highly activated systems) has made it crucial in the biosynthesis of numerous alkaloids. jk-sci.com

Table 2: Key Features of the Pictet-Spengler Reaction

| Feature | Description |

|---|---|

| Reactants | β-Arylethylamine and an aldehyde or ketone. jk-sci.com |

| Catalyst | Protic acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., BF₃·OEt₂). jk-sci.com |

| Initial Product | Substituted 1,2,3,4-tetrahydroisoquinoline. jk-sci.com |

| Bond Formation | N-C and C-C bonds are formed. jk-sci.com |

| Key Intermediate | Iminium ion. youtube.com |

Condensation and Cyclization Routes from Precursor Molecules

Beyond the major named reactions, various strategies involving the condensation and cyclization of specifically designed precursors have been developed. These methods offer alternative and sometimes more direct routes to substituted isoquinolines.

One versatile approach begins with lithiated o-tolualdehyde tert-butylimines. nih.gov These intermediates condense with a wide range of nitriles to form an eneamido anion. This anion can then be trapped in situ with various electrophiles before cyclizing to afford highly substituted isoquinolines in a single operation. nih.gov This method allows for significant structural diversity, as up to four components can be convergently assembled. nih.gov

Another important strategy involves the use of isocoumarins as precursors. Isocoumarins (1H-isochromen-1-ones) are lactones that can react with amines to form isoquinolin-1(2H)-ones. nih.gov For instance, 3-substituted isocoumarins can undergo condensation with primary amines, such as 1,7-heptadiamine, often catalyzed by agents like zinc oxide nanoparticles, to yield the corresponding isoquinolinone structures. nih.gov These isoquinolinones are valuable intermediates that can be further modified to produce a variety of isoquinoline derivatives.

Modern and Catalytic Approaches in this compound Synthesis

Recent advancements in organic synthesis have introduced powerful catalytic methods that offer improved efficiency, regioselectivity, and substrate scope for the construction of the this compound core.

Metal-Catalyzed Coupling and Cyclization Strategies

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and isoquinolines are no exception. These methods often rely on C-H activation, annulation, or cross-coupling reactions to assemble the isoquinoline ring system with high precision. isroset.orgmdpi.com

A prominent strategy involves the palladium-catalyzed α-arylation of ketone enolates with ortho-functionalized aryl halides. rsc.org The resulting 1,5-dicarbonyl moiety can then be cyclized with an ammonia (B1221849) source (like ammonium (B1175870) chloride) to furnish the isoquinoline ring with complete regioselectivity. rsc.org This sequence can even be performed as a one-pot, three-component reaction. rsc.org

Other transition metals, including rhodium, cobalt, and ruthenium, are widely used in oxidative annulation reactions. mdpi.comisroset.org These processes typically involve the C-H activation of an aryl-containing substrate (such as a benzaldimine, ketoxime, or amidine) and its subsequent annulation with an alkyne. mdpi.comisroset.org For example, cobalt(III)-catalyzed oxidative [4+2] annulation of N-H imines with alkynes provides a straightforward route to multisubstituted isoquinolines. isroset.org Similarly, copper nanoparticles have been employed as a heterogeneous catalyst for the synthesis of 1-phenylisoquinoline (B189431) derivatives from hydrazines and aryl acetylenes in a green, biodegradable solvent. isroset.orgisroset.org

Table 3: Examples of Metal-Catalyzed Isoquinoline Syntheses

| Metal Catalyst | Reaction Type | Substrates | Key Features |

|---|---|---|---|

| Palladium | α-Arylation / Cyclization | Ketone, ortho-haloarylcarbonyl, NH₃ source rsc.org | Forms 1,5-dicarbonyl intermediate; highly regioselective. rsc.org |

| Rhodium(III) | C-H Activation / Annulation | Aryl ketoxime, alkyne isroset.org | Oxidative annulation to build the heterocyclic core. |

| Cobalt(III) | C-H/N-H Annulation | Amidine, diazo compound mdpi.com | Redox-neutral process, avoids external oxidants. mdpi.com |

Organocatalytic and Photoredox-Mediated Transformations

The merger of organocatalysis and visible-light photoredox catalysis has emerged as a powerful paradigm for novel bond formations under mild conditions. beilstein-journals.orgacs.org These dual catalytic systems enable the generation of radical intermediates that can participate in reactions not easily accessible through traditional methods. acs.orgrecercat.cat

The general mechanism involves a photoredox catalyst (often an iridium or ruthenium complex, but increasingly organic dyes like Eosin Y or Rose Bengal) that, upon excitation by light, engages in a single-electron transfer (SET) with a substrate to generate a radical. acs.orgdiva-portal.org Simultaneously, an organocatalyst, typically a chiral secondary amine, activates a second substrate to form a nucleophilic enamine or an electrophilic iminium ion. recercat.catunibo.it The radical species then stereoselectively combines with the activated substrate. unibo.it

In the context of isoquinoline synthesis, these methods can be applied to functionalize tetrahydroisoquinoline precursors. For example, a photoredox-catalyzed oxidation of a tetrahydroisoquinoline can generate an azomethine ylide. beilstein-journals.org This reactive intermediate can then undergo a [3+2] cycloaddition with a dipolarophile, such as a maleimide, in a cascade process that leads to complex polycyclic structures related to the pyrrolo[2,1-a]isoquinoline (B1256269) alkaloids. beilstein-journals.org While direct synthesis of this compound using this method is less common, the functionalization of a pre-existing 7-phenyl-tetrahydroisoquinoline core is a viable strategy for creating complex derivatives.

This approach is prized for its use of mild reaction conditions (e.g., ambient temperature, visible light) and its ability to construct complex stereocenters with high enantioselectivity. acs.orgunibo.it

Stereoselective and Asymmetric Synthesis of this compound Stereoisomers

The synthesis of specific stereoisomers of this compound is crucial for the development of chiral ligands, and bioactive molecules. rsc.org Asymmetric synthesis, the process of converting a non-chiral starting material into a chiral product, is paramount in industrial chemistry. chiralpedia.com

One notable approach to achieving stereoselectivity is the "lactone method," which has been successfully applied to the total synthesis of antimalarial naphthylisoquinoline alkaloids. nih.gov This method involves the atropisomer-selective cleavage of a lactone-bridged biaryl intermediate to yield configurationally stable, axially chiral phenylisoquinolines. nih.gov While not directly applied to this compound in the cited study, this methodology presents a viable strategy for accessing its chiral atropisomers.

Another strategy involves the stereoselective synthesis of cis- or trans-3,5-disubstituted pyrazolidines through palladium-catalyzed carboamination reactions. nih.gov The stereochemical outcome is controlled by manipulating allylic strain in the transition state via the N-substituent. nih.gov Although this method focuses on pyrazolidines, the principles of stereocontrol through catalyst and substrate design are broadly applicable to the synthesis of complex chiral molecules, including derivatives of this compound.

Biocatalysis offers a powerful alternative for the asymmetric synthesis of chiral compounds, prized for its high enantioselectivity and mild reaction conditions. magtech.com.cn The enzymatic resolution of racemic mixtures is a common technique. For instance, the enzymatic acetylation of alcohols has been used to separate stereoisomers of fragrances, allowing for the isolation of enantiomerically pure compounds. researchgate.net This approach could be adapted to resolve racemic mixtures of hydroxylated this compound derivatives.

Furthermore, chiral auxiliaries can be employed to direct the stereochemical course of a reaction. The use of chiral oxazolidines in addition reactions to α,β-unsaturated esters, ketones, and aldehydes occurs with high stereoselectivity. researchgate.net Such strategies could be envisioned for the asymmetric construction of substituted this compound systems.

The following table summarizes key strategies for the stereoselective synthesis of chiral isoquinolines:

| Method | Key Features | Potential Application to this compound |

| Lactone Method | Atropisomer-selective cleavage of lactone-bridged biaryls. nih.gov | Synthesis of axially chiral this compound atropisomers. |

| Enzymatic Resolution | Separation of enantiomers via enzyme-catalyzed reactions (e.g., acetylation). researchgate.net | Resolution of racemic mixtures of functionalized this compound derivatives. |

| Chiral Auxiliaries | Use of a covalently attached chiral group to direct stereoselective transformations. researchgate.net | Asymmetric synthesis of substituted this compound stereoisomers. |

| Asymmetric Catalysis | Transition metal catalysts with chiral ligands to induce enantioselectivity. rsc.org | Enantioselective synthesis of this compound derivatives. |

Functionalization and Derivatization Strategies for this compound

The isoquinoline core is a common motif in a vast number of natural products and pharmaceuticals, making the development of methods for its regioselective functionalization a significant area of research. rsc.org Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy to introduce substituents at specific positions of the isoquinoline ring system, avoiding the need for pre-functionalized starting materials. mdpi.comnih.gov

Transition metal catalysis, particularly with palladium and rhodium, has been extensively used for the regioselective functionalization of isoquinolines. mdpi.comajgreenchem.com For instance, palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with allenoates provides a route to 3,4-substituted hydroisoquinolones with excellent regioselectivity. mdpi.com While this example builds the isoquinoline ring, the principles of regiocontrol are informative.

For the direct functionalization of the pre-formed isoquinoline core, different positions can be targeted by carefully choosing the catalyst, directing group, and reaction conditions.

C1-Functionalization: The C1 position of isoquinoline is activated towards nucleophilic attack, especially after N-alkylation or N-oxidation.

C4-Functionalization: Halogenation at the C4 position can be achieved without a catalyst.

C5 and C8-Functionalization: The carbocyclic ring of isoquinoline can be functionalized through electrophilic aromatic substitution. Selective bromination at C5 is a common first step, which can then direct further substitutions. For example, after blocking the C5 position, a chlorine atom can be introduced at C8.

meta-C-H Alkylation: The meta-C-H bonds of the isoquinoline core are generally less reactive. However, recent methods involving a phosphite-mediated photochemical rsc.orgCurrent time information in Chatham County, US. N to C rearrangement have enabled meta-C-H alkylation. rsc.org

A study on the regioexhaustive functionalization of the isoquinoline carbocyclic core demonstrated a strategy to introduce a phenyl group at any of the four possible vacant positions by using a combination of halogenation as a 'site-silencing' group and subsequent Suzuki coupling reactions. This approach provides a blueprint for creating diverse substitution patterns on the benzene (B151609) part of the this compound molecule.

The following table outlines various methods for the regioselective functionalization of the isoquinoline scaffold:

| Position | Method | Reagents/Catalyst |

| C1 | Nucleophilic addition | Organometallic reagents (after N-activation) |

| C4 | Halogenation | NBS, TCCA |

| C5 | Bromination | NBS/concd. H2SO4 |

| C8 | Chlorination (after C5 blocking) | TCCA |

| meta | C-H Alkylation | Phosphite-mediated rearrangement rsc.org |

The properties and reactivity of this compound can be significantly altered by introducing substituents on the pendant phenyl ring and by modifying the nitrogen atom of the isoquinoline core.

Modifications on the Phenyl Moiety:

The phenyl group is generally hydrophobic and resistant to oxidation and reduction. wikipedia.org Its electronic properties can be described as inductively withdrawing (-I) and resonance donating (+M). wikipedia.org Introducing substituents onto the phenyl ring can modulate these properties.

Electronic Effects: The presence of electron-donating or electron-withdrawing groups on the phenyl ring can influence the reactivity of the entire molecule. For example, in the photochemical functionalization of 4-diazoisoquinoline-1,3(2H,4H)-diones, the presence of substituents at the 7-position of the isoquinoline ring (analogous to the phenyl group in this compound) can slightly diminish the reaction yield. acs.orgacs.org

Pharmacokinetic Profile: In the context of drug design, modifying the phenyl group can improve the pharmacokinetic profile of a compound. For instance, substituted phenyl groups have been shown to enhance the in vivo properties of soluble epoxide hydrolase inhibitors. nih.gov

Synthetic Handles: Substituents on the phenyl ring can also serve as handles for further chemical transformations. For example, a bromo or iodo substituent can be used for cross-coupling reactions to introduce additional complexity.

Modifications on the Nitrogen Atom:

The nitrogen atom in the isoquinoline ring is a key site for modification, which can dramatically alter the molecule's properties and reactivity.

N-Alkylation and N-Arylation: The nitrogen can be alkylated or arylated to form quaternary isoquinolinium salts. This modification introduces a positive charge, which can enhance biological activity, as seen in some antibacterial agents. nih.gov N-phenyl tetrahydroisoquinoline can be prepared through the reaction of 1,2,3,4-tetrahydroisoquinoline with iodobenzene (B50100) in the presence of a copper(I) iodide catalyst. rsc.org

N-Oxide Formation: The nitrogen can be oxidized to form an isoquinoline N-oxide. This activates the heterocyclic ring, particularly at the C1 and C3 positions, for further functionalization. tu-dortmund.de For example, palladium-catalyzed arylation of quinoline (B57606) N-oxide at the C2 position has been demonstrated. nih.gov

Directing Group for C-H Activation: The nitrogen atom, or a group attached to it, can act as a directing group for transition metal-catalyzed C-H activation, enabling regioselective functionalization of the isoquinoline core.

The following table provides examples of modifications to the phenyl group and nitrogen atom and their effects:

| Modification | Location | Example Reagents | Effect |

| Introduction of substituents | Phenyl Moiety | Various electrophiles/nucleophiles via aromatic substitution | Modulates electronic properties, pharmacokinetics, and provides synthetic handles. acs.orgacs.orgnih.gov |

| N-Alkylation | Nitrogen Atom | Alkyl halides (e.g., MeI) | Forms quaternary salts, can enhance biological activity. nih.gov |

| N-Arylation | Nitrogen Atom | Iodobenzene, CuI rsc.org | Introduces an aryl group on the nitrogen. rsc.org |

| N-Oxide Formation | Nitrogen Atom | Oxidizing agents (e.g., m-CPBA) | Activates the isoquinoline ring for further functionalization. tu-dortmund.de |

Chemical Reactivity and Transformation Mechanisms of 7 Phenylisoquinoline

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of isoquinoline (B145761) derivatives, including 7-phenylisoquinoline, often involves complex reaction mechanisms. While specific studies detailing the mechanistic intricacies of every this compound synthesis are not extensively available, general principles from related isoquinoline syntheses can be extrapolated.

One common approach to forming the isoquinoline skeleton is through cyclization reactions. For instance, the synthesis of 3,4-Dihydro-7-methoxy-1-phenylisoquinoline often utilizes the Pictet-Spengler reaction. This reaction involves the cyclization of a β-phenylethylamine derivative with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline ring system.

Palladium-catalyzed reactions are also pivotal in constructing the isoquinoline framework. Mechanistic studies suggest that these reactions can be initiated by the intramolecular cyclization of substrates like 2-(1-alkynyl)benzaldimines. This leads to the formation of isoquinolinium intermediates, which can then undergo further reactions. researchgate.net The introduction of certain substituents, such as an ortho-methoxy group on a benzaldimine, can promote the palladium-catalyzed cyclization and stabilize the resulting palladium(II) intermediate, thereby improving the yields of the final isoquinoline products. researchgate.net

Another mechanistic pathway involves the 6-endo-dig cyclization of 2-alkynylbenzaldoxime in the presence of an electrophile. This process, which involves the π-activation of the alkyne moiety, leads to the formation of isoquinoline-N-oxides. thieme-connect.de Subsequent reactions, such as a [3+2] dipolar cycloaddition with carbon disulfide (CS2), can lead to the desired isoquinoline derivative through homolytic cleavage of N–O and C–S bonds. thieme-connect.de The involvement of a radical pathway in the deoxygenation step has been confirmed by experiments using radical scavengers like TEMPO. thieme-connect.de

Furthermore, tandem reactions involving 2-alkynylbenzaldoxime and secondary amines in the presence of silver(I) and copper(I) catalysts can generate 1-amino-isoquinoline-N-oxides. The proposed mechanism involves a silver-catalyzed 6-endo cyclization followed by a copper(I)-catalyzed C-H bond activation. rsc.org

The table below summarizes some of the key reaction types and their mechanistic features in the synthesis of isoquinoline derivatives.

| Reaction Type | Key Mechanistic Features | Starting Materials (Examples) | Catalysts/Reagents (Examples) |

| Pictet-Spengler Reaction | Acid-catalyzed cyclization of a β-phenylethylamine derivative. | β-phenylethylamine derivatives, Aldehydes/Ketones | Acid catalyst |

| Palladium-Catalyzed Cyclization | Intramolecular cyclization of an alkyne with an imine nitrogen. researchgate.net | 2-(1-alkynyl)benzaldimines | Palladium catalysts |

| Electrophilic Cyclization/Deoxygenation | 6-endo-dig cyclization followed by radical deoxygenation. thieme-connect.de | 2-alkynylbenzaldoximes | AgOTf, CS2 |

| Tandem Cyclization/C-H Activation | Silver-catalyzed cyclization and copper-catalyzed C-H activation. rsc.org | 2-alkynylbenzaldoximes, Secondary amines | Silver(I) and Copper(I) salts |

Investigations into Intramolecular Rearrangements and Cyclizations

Intramolecular rearrangements and cyclizations are fundamental transformations in the chemistry of isoquinoline derivatives. The Pummerer rearrangement, for example, is a versatile tool for preparing various heterocyclic compounds. researchgate.net The mechanism typically starts with an electrophilic attack on the sulfur atom of a sulfoxide, forming a sulfonium (B1226848) intermediate. A subsequent rearrangement of this intermediate results in the migration of an alkyl or aryl group. researchgate.net

Another significant rearrangement is the Bergman cyclization, particularly relevant in the context of enediyne compounds. nih.gov Following the initial cyclization, intramolecular hydrogen atom abstraction can occur, leading to a more stable radical intermediate. This radical can then undergo several competing pathways, including fragmentation or rearrangement. nih.gov The Thorpe-Ingold effect, which arises from gem-disubstitution, can enhance the efficiency of these fragmentation reactions. nih.gov

Palladium-mediated arylation is another powerful method for inducing intramolecular cyclization to form biaryl lactones, which can be precursors to phenylisoquinolines. uow.edu.au The reaction of mono-iodinated aromatics tethered to an electron-rich aromatic ring via an ester can lead to the formation of fused ring systems. The success of these cyclizations is influenced by the length of the tether and the electronic nature of the substituents. uow.edu.au For instance, the formation of 6-membered rings is often favored, especially when the halogenated ring contains an electron-withdrawing group. uow.edu.au

The table below highlights some intramolecular rearrangements and cyclizations relevant to isoquinoline chemistry.

| Rearrangement/Cyclization | Key Mechanistic Steps | Influencing Factors | Potential Products |

| Pummerer Rearrangement | Electrophilic attack on sulfoxide, formation of sulfonium intermediate, alkyl/aryl migration. researchgate.net | Nature of electrophile and substituents. | Functionalized heterocyclic compounds. researchgate.net |

| Bergman Cyclization followed by H-abstraction | Cycloaromatization to a p-benzyne, intramolecular H-atom abstraction to a stable radical. nih.gov | Substituent pattern, presence of H-atom donors. nih.gov | Rearranged and fragmented products. nih.gov |

| Palladium-Mediated Arylation | Oxidative insertion of palladium into an aryl-halide bond, intramolecular C-C bond formation. uow.edu.au | Tether length, electronic effects of substituents. uow.edu.au | Biaryl lactones, precursors to phenylisoquinolines. uow.edu.au |

Kinetics and Thermodynamics of this compound Transformations

The kinetics and thermodynamics of chemical transformations provide crucial insights into reaction rates and spontaneity. For any reaction, the change in Gibbs free energy (ΔG) determines its spontaneity; a negative ΔG indicates a spontaneous process. youtube.com Thermodynamics dictates the direction of a transformation, while kinetics describes how fast it occurs. youtube.comcambridge.org

In the context of isoquinoline synthesis, the kinetics of cyclization reactions can be significantly influenced by the reaction conditions. For example, in the thermal selenylation of heteroarenes to form isoquinoline N-oxide derivatives, the reaction temperature plays a critical role. An increase in temperature from 80 °C to 120 °C led to a significant decrease in the reaction efficiency, highlighting the kinetic sensitivity of the process. acs.org

The rate of a reaction is often dependent on a rate-determining step. For instance, in some palladium-catalyzed reactions to form α,α-disubstituted oxindoles, mechanistic studies have shown that the rate-limiting step is the oxidative addition of the aryl halide. acs.org

The following table outlines the fundamental concepts of kinetics and thermodynamics in chemical transformations.

| Concept | Description | Key Parameters | Relevance to this compound |

| Thermodynamics | Deals with the energy changes and spontaneity of a reaction. youtube.com | Gibbs Free Energy (ΔG), Enthalpy (ΔH), Entropy (ΔS) | Determines the feasibility of synthetic routes and rearrangements. |

| Kinetics | Studies the rate of a chemical reaction and the factors that influence it. cambridge.org | Rate constant (k), Activation Energy (Ea) | Dictates the speed at which this compound can be formed or transformed. |

| Rate-Determining Step | The slowest step in a multi-step reaction that governs the overall reaction rate. | - | Identifies the kinetic bottleneck in the synthesis or reaction of this compound. |

Oxidative, Reductive, and Electrophilic Substitution Reactions on the Isoquinoline Scaffold

The isoquinoline scaffold is susceptible to a range of reactions, including oxidation, reduction, and electrophilic substitution.

Oxidation: The nitrogen atom in the isoquinoline ring can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents like hydrogen peroxide or peracids. Isoquinoline N-oxides are valuable intermediates in organic synthesis. thieme-connect.de

Reduction: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives. This is commonly accomplished using reducing agents such as lithium aluminum hydride. Additionally, the reduction of nitro groups and aryl ketones attached to an aromatic ring can be achieved through catalytic hydrogenation or with reducing metals in acid. msu.edu An iridium(III) complex with 1-phenylisoquinoline (B189431) ligands has been shown to undergo efficient photochemical reduction. researchgate.net

Electrophilic Substitution: Electrophilic substitution reactions can occur on the aromatic rings of the isoquinoline scaffold. These reactions proceed via a two-step mechanism involving the attack of an electrophile by the aromatic ring to form a carbocation intermediate, followed by deprotonation to restore aromaticity. The position of substitution is directed by the existing substituents on the ring. Common electrophilic substitution reactions include nitration and Friedel-Crafts acylation. msu.edu The reactivity of the isoquinoline ring towards electrophiles is influenced by the electron density of the aromatic system.

The table below provides an overview of these reaction types on the isoquinoline scaffold.

| Reaction Type | Reagents/Conditions | Product Type | Mechanistic Feature |

| Oxidation | Hydrogen peroxide, peracids | Isoquinoline N-oxide | Oxidation of the ring nitrogen. |

| Reduction | Lithium aluminum hydride, Catalytic hydrogenation msu.edu | Tetrahydroisoquinoline, Reduced substituents | Reduction of the heterocyclic ring or substituents. |

| Electrophilic Substitution | Nitrating agents, Acylating agents msu.edu | Substituted isoquinolines | Attack of an electrophile on the aromatic ring. |

Advanced Spectroscopic and Structural Elucidation Techniques for 7 Phenylisoquinoline

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Complex Structure Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic compounds in solution. rsc.org By mapping the chemical environments of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information on the connectivity of atoms and the stereochemistry of the molecule. Techniques like COSY, HSQC, and HMBC reveal through-bond and through-space correlations, which are critical for the unambiguous assignment of all proton and carbon signals in a complex aromatic system like 7-Phenylisoquinoline. rsc.org

Mass Spectrometry for Molecular Composition and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound with high accuracy. nist.gov High-resolution mass spectrometry (HRMS) can provide a molecular formula by measuring the mass-to-charge ratio (m/z) to several decimal places. nih.gov Furthermore, by inducing fragmentation of the molecular ion, the resulting fragmentation pattern offers valuable clues about the molecule's structure and the stability of its constituent parts. nih.gov

Specific fragmentation pathway studies for this compound are not detailed in the reviewed literature. However, its molecular formula, C₁₅H₁₁N, corresponds to a molecular weight of approximately 205.26 g/mol . nist.govvulcanchem.com HRMS data for derivatives like 4-Bromo-7-phenylisoquinoline confirms the expected molecular composition; its protonated molecule [M+H]⁺ was observed at an m/z of 284.0068, which correlates precisely with the calculated value of 284.0069 for the formula C₁₅H₁₁BrN. nih.gov The general fragmentation of isoquinoline (B145761) alkaloids often involves characteristic losses related to the substituents and the heterocyclic ring system. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis

X-ray crystallography provides the most definitive evidence of molecular structure by mapping the electron density of a single crystal. nih.govacs.org This technique yields precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's three-dimensional architecture and intermolecular interactions in the solid state. nih.gov

A crystal structure for the parent this compound is not available in the searched crystallographic databases. However, structural data has been reported for derivatives, which confirms the planarity and geometric features of the core structure. For example, the crystal structure of 2-Hydroxy-7-phenylisoquinoline-1,3(2H,4H)-dione , a related derivative, was determined to have a monoclinic crystal system with the space group P2₁/c. rsc.org Such analyses are critical for understanding how the phenyl substituent orients itself relative to the isoquinoline ring and how the molecules pack in a crystalline lattice, which can influence material properties.

Electronic (UV-Vis, Fluorescence) and Vibrational (IR, Raman) Spectroscopy for Electronic Structure and Bonding Characterization

Electronic and vibrational spectroscopy techniques probe the electronic transitions and molecular vibrations of a compound, respectively, providing insight into its electronic structure, functional groups, and bonding characteristics.

UV-Vis and Fluorescence Spectroscopy: UV-Visible absorption spectroscopy measures the electronic transitions between molecular orbitals, typically π→π* transitions in aromatic systems, which provides information on the extent of conjugation. Fluorescence spectroscopy measures the light emitted as the molecule relaxes from an excited electronic state, revealing details about its photophysical properties. While studies on iridium complexes containing ligands like 1-phenylisoquinoline (B189431) and 3-phenylisoquinoline (B1583570) show intense UV-Vis absorption and emission properties, specific data for this compound is sparse. UV-Vis titration studies have been performed on 2-Hydroxy-7-phenylisoquinoline-1,3(2H,4H)-dione to investigate its metal-chelating behavior. rsc.org

Infrared (IR) and Raman Spectroscopy: IR and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. IR spectroscopy is sensitive to changes in the dipole moment, while Raman spectroscopy detects changes in polarizability. Together, they provide a characteristic "fingerprint" of a molecule's functional groups and skeletal structure. For example, the IR spectrum of 2-Hydroxy-7-phenylisoquinoline-1,3(2H,4H)-dione shows strong absorption bands at 1685 cm⁻¹ (C=O stretching) and in the 3200–3400 cm⁻¹ region (O-H stretching), confirming the presence of these functional groups. rsc.org A detailed IR or Raman spectrum for the parent this compound was not found in the reviewed sources.

Computational and Theoretical Chemistry Studies of 7 Phenylisoquinoline

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the conformational landscape and dynamic interactions of 7-phenylisoquinoline in various environments, such as in solution. vulcanchem.comescholarship.org

Intermolecular Interactions: MD simulations explicitly model the interactions between the solute (this compound) and solvent molecules, as well as interactions between solute molecules themselves. These simulations can provide detailed insights into hydrogen bonding, van der Waals forces, and electrostatic interactions that govern the molecule's behavior in a condensed phase. For example, simulations can predict how this compound might interact with water, organic solvents, or biological macromolecules like proteins and nucleic acids. bham.ac.uk

Table 2: Key Outputs from Molecular Dynamics Simulations This table outlines the types of data that can be extracted from MD simulations of a molecule like this compound.

| Simulation Output | Information Provided | Relevance |

| Trajectory File | Atomic coordinates over time | Visualizing molecular motion and conformational changes. |

| RMSD Plot | Root Mean Square Deviation vs. time | Assesses structural stability and conformational sampling. |

| RMSF Plot | Root Mean Square Fluctuation per atom | Identifies flexible regions of the molecule, like the phenyl group. |

| Radial Distribution Function | Probability of finding a particle at a distance from a reference particle | Characterizes solvent structure around the molecule. |

Theoretical Approaches to Structure-Activity Relationship (SAR) Models

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure with its biological activity. nih.govmdpi.com Theoretical and computational SAR approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are essential in drug discovery for optimizing lead compounds. vietnamjournal.ru

For a scaffold like this compound, SAR studies would involve synthesizing and testing a series of derivatives with different substituents on either the phenyl or isoquinoline (B145761) rings. researchgate.net The goal is to identify which structural modifications enhance a desired biological effect. For instance, studies on quinoline (B57606) derivatives have shown that substitutions at specific positions can dramatically alter their antimalarial activity. mdpi.com A review of styrylquinolines highlighted that modifications at the R-7 and R-8 positions are critical for various biological activities. nih.gov

QSAR Models: QSAR models use statistical methods to correlate variations in biological activity with changes in physicochemical descriptors of the molecules. vietnamjournal.ru These descriptors can be calculated computationally and include parameters related to:

Electronic properties: (e.g., partial atomic charges, dipole moment)

Steric properties: (e.g., molecular volume, surface area)

Hydrophobic properties: (e.g., logP)

Topological indices: (e.g., connectivity indices)

Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.com

Computational Design and Prediction of Novel this compound Analogs

The insights gained from quantum chemistry, MD simulations, and SAR models converge in the computational design of novel analogs. zsmu.edu.uauran.ua This in silico approach allows for the rational design of new molecules with potentially improved properties, such as enhanced bioactivity or better pharmacokinetic profiles. pnrjournal.com

The process typically involves:

Scaffold Hopping and Modification: Using the this compound core as a starting point, new analogs can be designed by adding various functional groups at different positions on the aromatic rings.

Virtual Screening: Large libraries of these virtual compounds can be rapidly screened using the previously established QSAR models or through molecular docking simulations. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand (the designed analog) when bound to a specific biological target, such as an enzyme or receptor. The docking score provides an estimate of the binding affinity.

ADME/Tox Prediction: Computational tools can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of the designed analogs, helping to filter out candidates that are likely to fail in later stages of drug development. zsmu.edu.ua

For example, if this compound were identified as a hit for a particular protein target, computational methods could be used to design derivatives with substituents that form additional favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein's active site, thereby increasing binding affinity and potency. pnrjournal.com

Molecular and Cellular Mechanisms of Biological Interactions of 7 Phenylisoquinoline Excluding Clinical Data

Molecular Target Identification and Validation

The biological activity of 7-phenylisoquinoline and its derivatives stems from their interactions with various molecular targets within the cell. ontosight.ai These targets primarily include enzymes, receptors, and ion channels, which are crucial components of cellular signaling and function. ontosight.aiparamedicpractice.comtaylorfrancis.comguidetopharmacology.org

One of the key validated targets for certain phenylisoquinoline derivatives is the bacterial cell division protein FtsZ . nih.govresearchgate.netnih.gov FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for the formation of the Z-ring, a structure that mediates bacterial cell division. nih.govresearchgate.net The disruption of FtsZ function is a promising strategy for developing new antibacterial agents, particularly in the face of rising multidrug resistance. nih.govresearchgate.net

In the context of anti-proliferative activity, derivatives of this compound have been shown to target tubulin . nih.gov Tubulin polymerization is critical for the formation of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell structure. Inhibition of tubulin polymerization disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov

Furthermore, some isoquinoline (B145761) derivatives have demonstrated the ability to interact with various kinases , which are enzymes that play a pivotal role in cell signaling pathways that control proliferation, differentiation, and apoptosis. nih.gov Specific kinases that have been identified as targets for certain 7-phenylpyrrolo[3,2-f]quinolinone derivatives include AURKA, FLT3, GSK3A, MAP3K, MEK, RSK2, RSK4, PLK4, ULK1, and JAK1. nih.gov

The interaction of these compounds with their molecular targets is often validated through techniques such as fluorescence spectroscopy, which can demonstrate and characterize the binding of the compounds to proteins like FtsZ. nih.govnih.gov

Mechanistic Studies of Enzyme Inhibition and Receptor Binding Affinity

The interaction of this compound derivatives with their molecular targets can be characterized by their binding affinity and the mechanism of inhibition. Binding affinity, often expressed as the dissociation constant (Kd) or the inhibition constant (Ki), quantifies the strength of the interaction between the compound and its target. nih.gov A lower Kd or Ki value indicates a higher binding affinity. nih.gov For instance, the binding of select 3-phenylisoquinoline (B1583570) derivatives to S. aureus FtsZ (SaFtsZ) has been demonstrated and characterized using fluorescence spectroscopy. nih.govnih.gov

Enzyme inhibition by these compounds can occur through several mechanisms, including competitive, non-competitive, and uncompetitive inhibition. bgc.ac.inlibretexts.orgrose-hulman.edu

Competitive inhibition occurs when the inhibitor and the substrate compete for the same active site on the enzyme. rose-hulman.edu

Non-competitive inhibition involves the inhibitor binding to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. libretexts.org

Uncompetitive inhibition happens when the inhibitor binds only to the enzyme-substrate complex. rose-hulman.edu

In the case of FtsZ, certain 3-phenylisoquinoline derivatives have been shown to act as stabilizers of FtsZ polymers and concomitant inhibitors of its GTPase activity. nih.govnih.gov This suggests a mechanism that disrupts the normal dynamics of FtsZ polymerization and depolymerization required for cell division.

For anti-proliferative derivatives targeting tubulin, studies have shown that they can bind to the colchicine (B1669291) site with high affinity, thereby inhibiting tubulin polymerization. nih.gov The inhibition constant (IC50) for tubulin polymerization for one such derivative, an amidic 7-phenylpyrrolo[3,2-f]quinolinone, was found to be 0.99 μM. nih.gov

The binding affinity of a compound to its receptor is a critical determinant of its biological activity. researchgate.net This affinity can be quantified through radioligand displacement assays, which measure the ability of a test compound to displace a radiolabeled ligand from its receptor. nih.gov

Modulation of Intracellular Signaling Pathways

The interaction of this compound derivatives with their molecular targets can trigger a cascade of events that modulate intracellular signaling pathways. ontosight.ai These pathways are complex networks of proteins that transmit signals from the cell surface to intracellular targets, ultimately dictating cellular responses such as proliferation, survival, and apoptosis. creative-diagnostics.com

One of the key signaling pathways that can be affected is the Mitogen-Activated Protein Kinase (MAPK) pathway , also known as the Ras-Raf-MEK-ERK pathway. wikipedia.org This pathway is central to the regulation of cell growth and proliferation in response to extracellular signals. wikipedia.org The MAPK/ERK pathway is a three-tiered kinase cascade involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAPK (ERK). creative-diagnostics.com Activation of this pathway can lead to the phosphorylation of transcription factors that regulate the expression of genes involved in the cell cycle. wikipedia.org

Studies on derivatives of 7-phenylpyrrolo[3,2-f]quinolinones have shown that they can inhibit the enzymatic activity of multiple kinases, including some that are components of the MAPK pathway, such as MAP3K and MEK. nih.gov By inhibiting these kinases, these compounds can disrupt the signaling cascade and thereby exert their anti-proliferative effects.

Furthermore, the induction of apoptosis by these compounds can be mediated through caspase-dependent pathways. nih.gov The inhibition of tubulin polymerization and the disruption of kinase signaling can lead to cell cycle arrest, typically in the G2/M phase, which then triggers the activation of caspases, the key executioners of apoptosis. nih.gov

Structure-Activity Relationship (SAR) Analysis at the Molecular Level

Structure-Activity Relationship (SAR) analysis is a critical component in medicinal chemistry that aims to understand how the chemical structure of a molecule influences its biological activity. creative-proteomics.comoncodesign-services.comlongdom.org By systematically modifying the chemical structure of a lead compound and observing the resulting changes in its biological effects, researchers can identify the key functional groups and structural features responsible for its activity. creative-proteomics.comresearchgate.net

For 3-phenylisoquinoline derivatives with antibacterial activity, SAR studies have revealed several important features. nih.gov A key finding is that the quaternization of the isoquinoline nitrogen to form an N-methyl quaternary ammonium (B1175870) derivative is crucial for antibacterial activity against Staphylococcus aureus and Enterococcus faecalis. nih.gov The non-quaternary derivatives showed no significant antibiotic activity. nih.gov

Furthermore, the nature of the substituent at the 3'-position of the phenyl ring significantly influences antibacterial potency. nih.gov An increase in the lipophilicity of this substituent generally leads to increased antibacterial activity. nih.gov This suggests that hydrophobic interactions play a significant role in the binding of these compounds to their target, FtsZ.

In the context of anti-proliferative 7-phenylpyrrolo[3,2-f]quinolinones, SAR studies have also been instrumental. nih.gov For example, the introduction of an amidic group at a specific position on the pyrrolo[3,2-f]quinolinone scaffold was found to result in a highly cytotoxic compound with subnanomolar GI50 values. nih.gov Computational studies, often used in conjunction with experimental SAR, have shown that these modifications allow the compound to be properly accommodated in the colchicine binding site of tubulin as well as in the ATP binding clefts of various kinases. nih.gov

The general principle of SAR is that similar molecules are expected to have similar biological activities. creative-proteomics.com This allows for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. oncodesign-services.com

Investigation of Anti-infective and Anti-proliferative Mechanisms (Molecular Perspective)

Anti-bacterial Mechanisms (e.g., FtsZ Targeting)

The primary molecular mechanism underlying the antibacterial activity of certain 3-phenylisoquinoline derivatives is the targeting of the bacterial cell division protein, FtsZ. nih.govresearchgate.netnih.gov FtsZ is a crucial protein that assembles into a ring-like structure, known as the Z-ring, at the site of cell division. researchgate.nettandfonline.com The proper formation and function of the Z-ring are essential for bacterial cytokinesis. researchgate.net

Derivatives of 3-phenylisoquinoline have been shown to disrupt the function of FtsZ in several ways. nih.gov Mechanistic studies have demonstrated that these compounds act as stabilizers of FtsZ polymers. nih.govnih.gov By stabilizing the polymeric form of FtsZ, they prevent the dynamic disassembly that is necessary for the constriction of the Z-ring and subsequent cell division.

Concomitantly, these compounds inhibit the GTPase activity of FtsZ. nih.govnih.gov FtsZ is a GTPase, and the hydrolysis of GTP is coupled to the conformational changes in FtsZ that drive the assembly and disassembly of the Z-ring. researchgate.net By inhibiting this GTPase activity, the 3-phenylisoquinoline derivatives further disrupt the normal cell division process. nih.gov

The net effect of these actions is the disruption of Z-ring formation and function, leading to the inhibition of bacterial cell division. researchgate.net This ultimately results in the death of the bacteria, making these compounds effective antibacterial agents, including against multidrug-resistant strains like MRSA and VRE. nih.gov

Anti-malarial Mechanisms

The isoquinoline core is a structural feature found in a number of antimalarial drugs, and its derivatives have been investigated for their potential to combat malaria, a disease caused by the parasite Plasmodium falciparum. nih.govekb.eg The parasite has a complex life cycle, and the erythrocytic stage, where the parasite resides within red blood cells, is a key target for antimalarial drugs. nih.gov

While the specific anti-malarial mechanisms of this compound itself are not extensively detailed in the provided context, the general mechanisms of quinoline-based antimalarials provide a framework for understanding their potential action. Quinolines, such as chloroquine (B1663885), are weak bases that accumulate in the acidic digestive vacuole of the parasite. nih.gov Inside this organelle, they become protonated and trapped. nih.gov

The primary target for many quinoline (B57606) antimalarials is the detoxification of heme. nih.gov During its growth within red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic heme. mdpi.com The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. Quinolines are thought to interfere with this process by binding to heme and preventing its polymerization. nih.gov The accumulation of free heme is toxic to the parasite, leading to its death.

Resistance to quinoline antimalarials is a significant problem and is often associated with mutations in transporter proteins such as the P. falciparum chloroquine resistance transporter (PfCRT) and the P. falciparum multidrug resistance 1 transporter (PfMDR1). ekb.egnih.gov These transporters can pump the drug out of the digestive vacuole, reducing its concentration at the site of action. nih.gov

Advanced Applications of 7 Phenylisoquinoline in Chemical Sciences and Materials Research Excluding Clinical Applications

Catalysis: Design and Application as Ligands in Organometallic and Organocatalytic Systems

The 7-phenylisoquinoline framework serves as a versatile ligand in the design of both organometallic and organocatalytic systems. In organometallic chemistry, ligands are crucial as they can modulate the electronic and steric properties of a metal center, thereby influencing the catalyst's activity, selectivity, and stability. libretexts.org The nitrogen atom in the isoquinoline (B145761) ring and the customizable phenyl group of this compound allow for the creation of tailored ligands for various catalytic transformations.

N-heterocyclic carbenes (NHCs), for instance, are a class of organic compounds that can act as ligands for transition metals, forming highly active and selective catalysts. nih.gov While not a direct example of this compound, the principles of ligand design in organometallic catalysis are relevant. The development of novel ligands is a continuous effort to improve upon existing catalytic systems. ugent.be For example, in the synthesis of isoquinolines, palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands have shown high efficiency. rsc.org The design of new catalysts often involves creating complex architectures to facilitate specific chemical reactions. researchgate.net

In the realm of organocatalysis, where a small organic molecule accelerates a chemical reaction, the structural features of this compound can be exploited to create effective catalysts. The principles of enzyme catalysis, where the protein scaffold creates a specific environment for a reaction, are being applied to the design of synthetic catalysts. nih.gov The rigid structure and potential for introducing chiral centers make this compound derivatives promising candidates for asymmetric catalysis.

Optoelectronic Materials: Integration in Organic Light-Emitting Diodes (OLEDs) and Related Devices

One of the most significant applications of this compound derivatives is in the field of optoelectronic materials, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). magtech.com.cn OLEDs are a major focus of modern display and lighting technology due to their high efficiency, vibrant colors, and flexibility. magtech.com.cn The performance of an OLED is heavily dependent on the organic materials used in its various layers. sigmaaldrich.com

Iridium(III) complexes containing phenylisoquinoline ligands are widely used as phosphorescent dopants in the emissive layer of OLEDs. ossila.comresearchgate.net These complexes can achieve near-100% internal quantum efficiency by harvesting both singlet and triplet excitons. For instance, tris(1-phenylisoquinoline)iridium(III) (Ir(piq)3) is a well-known deep-red phosphorescent emitter. ossila.com The extended π-conjugation in the isoquinoline ring helps to lower the energy of the lowest unoccupied molecular orbital (LUMO), leading to a reduced energy gap. ossila.com

The substitution pattern on the this compound core can be systematically modified to fine-tune the emission color and improve device performance. nih.gov For example, introducing electron-donating or electron-withdrawing groups can alter the HOMO and LUMO energy levels of the resulting iridium complexes, thereby shifting the emission wavelength. nih.gov Researchers have developed iridium complexes with 1-phenylisoquinoline-4-carbonitrile ligands that exhibit efficient near-infrared (NIR) emission, a crucial feature for applications in night-vision displays, optical telecommunications, and bio-imaging. nih.gov

The following table summarizes the properties of a notable iridium complex based on a phenylisoquinoline ligand:

| Compound | CAS Number | Chemical Formula | Molecular Weight | Absorption (λmax) | Emission (λem) | HOMO/LUMO (eV) |

| Tris(1-phenylisoquinoline)iridium(III) (Ir(piq)3) | 435293-93-9 | C45H30IrN3 | 804.96 g/mol | 324 nm in THF | 615 nm in THF | 5.1 / 3.1 |

Data sourced from Ossila Ltd. ossila.com

The integration of these materials into multilayer OLED structures is a complex process. mdpi.com The energy levels of the host material, charge transport layers, and the emissive dopant must be carefully aligned to ensure efficient charge injection, transport, and recombination. sigmaaldrich.comnih.gov

Development of Chemical Probes and Specialized Reagents for Research

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a complex biological system. promega.com.auox.ac.uk The development of these probes is a crucial aspect of chemical biology and drug discovery. mskcc.orgnih.gov The this compound scaffold can be functionalized to create a diverse range of chemical probes. chembk.com

For example, cyclometalated iridium(III) complexes derived from 1-phenylisoquinoline (B189431) have been developed as both photoluminescence (PL) and electrochemiluminescence (ECL) probes for the detection of thiophenol, a highly toxic industrial chemical. mdpi.com These probes exhibit changes in their luminescent properties upon reaction with the target analyte, enabling its sensitive and selective detection. mdpi.com

Furthermore, this compound and its derivatives are used as intermediates and reagents in organic synthesis. chembk.combiosynth.com Their chemical reactivity allows for the construction of more complex molecules with desired properties. rsc.org The ability to introduce various functional groups onto the this compound core makes it a valuable building block for creating specialized reagents for a wide range of research applications. biosynth.com

Supramolecular Chemistry and Functional Materials Integration

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, metal coordination, and π-π stacking. wikipedia.org These interactions are key to creating complex, self-assembled structures with emergent properties. wikipedia.org The planar aromatic structure of this compound makes it an ideal building block for constructing supramolecular assemblies. core.ac.uk

In the context of functional materials, iridium(III) complexes containing 1-phenylisoquinoline ligands have been utilized as photosensitizers in supramolecular photocatalytic systems for the reduction of carbon dioxide (CO2). acs.org In these systems, the iridium complex absorbs visible light and initiates an electron transfer process to a catalytic center, such as a rhenium complex, which then reduces CO2 to carbon monoxide (CO). acs.org The design of such supramolecular photocatalysts allows for efficient intramolecular energy and electron transfer, leading to enhanced catalytic activity. acs.org

The integration of this compound-based units into larger molecular architectures can lead to materials with novel electronic and optical properties. pageplace.de The ability to form ordered structures through self-assembly is crucial for the development of advanced materials for applications in electronics, sensing, and catalysis. core.ac.uk

Emerging Research Directions and Unaddressed Challenges in 7 Phenylisoquinoline Chemistry

Development of Sustainable and Green Synthetic Methodologies

The chemical industry's increasing focus on environmental responsibility has spurred the development of sustainable and green synthetic methods for producing complex molecules like 7-phenylisoquinoline. Traditional synthesis methods for isoquinolines often involve harsh reaction conditions, low yields, and a limited substrate scope. Modern approaches aim to overcome these limitations by emphasizing high atom economy, the use of biodegradable solvents, and reusable catalysts.

Recent advancements have seen the rise of catalytic systems that promote environmentally friendly synthesis. For instance, a novel green synthesis of 1-phenyl isoquinoline (B145761) derivatives has been developed using a Ru(II)/PEG-400 homogeneous recyclable catalyst. This method, which proceeds via C-H/N-N bond activation, utilizes the biodegradable solvent polyethylene (B3416737) glycol (PEG-400) and offers high atom economy and a simple extraction procedure. Another eco-friendly method employs copper nanoparticles supported on carbon microspheres (Cu-NP/C) in PEG-400 for the synthesis of 1-phenylisoquinoline (B189431) derivatives. isroset.orgisroset.org This heterogeneous catalytic system is reusable and facilitates a straightforward extraction process. isroset.orgisroset.org

The pursuit of green chemistry has also led to the exploration of water as a reaction medium. A highly efficient copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water has been developed for the synthesis of isoquinolines and isoquinoline N-oxides. nih.gov This protocol is notable for its mild conditions and avoidance of organic solvents, additives, or ligands. nih.gov

While many of these green methods have been demonstrated for other phenylisoquinoline isomers, their adaptation for the specific synthesis of this compound presents a key area for future research. The challenge lies in achieving high regioselectivity to favor the 7-phenyl substitution pattern.

Table 1: Comparison of Green Synthetic Methodologies for Phenylisoquinolines

| Catalytic System | Solvent | Key Advantages | Applicability to this compound |

| Ru(II)/PEG-400 | PEG-400 | Homogeneous, recyclable, high atom economy, biodegradable solvent. | Potentially adaptable, requires investigation into regioselectivity. |

| Cu-NP/C/PEG-400 | PEG-400 | Heterogeneous, reusable, biodegradable solvent, simple extraction. isroset.orgisroset.org | Potentially adaptable, requires investigation into regioselectivity. |

| Cu(I) | Water | Use of green solvent, mild conditions, no organic additives/ligands. nih.gov | Potentially adaptable, requires investigation into regioselectivity. |

Exploration of Novel Reactivity and Unconventional Transformations

Beyond sustainable synthesis, researchers are pushing the boundaries of chemical reactivity to construct and functionalize the this compound scaffold in unprecedented ways. This includes the development of novel bond disconnection strategies and the use of advanced catalytic systems to achieve transformations that are difficult or impossible with traditional methods.

One innovative approach involves a novel disconnection of the isoquinoline ring at the C7–C8 and C4a–C8a bonds. This strategy utilizes a [4+2] cycloaddition between a thiophene (B33073) S,S-dioxide and an alkyne to form the core structure. researchgate.net Subsequent C-H arylation can then be used to introduce the phenyl group, offering a pathway to fully substituted isoquinolines. researchgate.net

Ruthenium-catalyzed chemo- and enantioselective hydrogenation of the isoquinoline carbocycle represents another area of novel reactivity. dicp.ac.cn This method allows for the selective reduction of the benzene (B151609) ring of the isoquinoline core, a transformation that is challenging due to the aromatic stability of the carbocycle. dicp.ac.cn The synthesis of this compound has been reported using a Suzuki coupling of 7-bromoisoquinoline (B118868) with phenylboronic acid, and its subsequent selective hydrogenation could lead to novel saturated derivatives. dicp.ac.cn

Furthermore, versatile methods for creating polysubstituted isoquinolines through the direct condensation of o-tolualdehyde tert-butylimine anions with nitriles have been developed. nih.gov These methods allow for the introduction of various substituents at different positions of the isoquinoline ring, which could be adapted for the synthesis of complex this compound derivatives. nih.govharvard.edu

A significant challenge in this area is the selective functionalization of the this compound core. Developing reactions that can precisely target specific C-H bonds on either the isoquinoline or the phenyl ring without affecting other positions is a key goal for creating diverse molecular architectures.

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry has become an indispensable tool for understanding and predicting the properties and reactivity of molecules like this compound. Advanced modeling techniques, such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies, are being employed to accelerate the discovery of new materials and bioactive compounds.

DFT calculations are used to investigate the electronic structure, molecular geometry, and spectroscopic properties of isoquinoline derivatives. nih.gov For instance, DFT has been used to calculate quantum molecular descriptors for QSAR studies of quinoline (B57606), isoquinoline, and quinazoline (B50416) derivatives against Plasmodium falciparum. Such studies can help in designing new compounds with enhanced biological activity. Computational modeling is also crucial in the field of organic light-emitting diodes (OLEDs), where it helps in understanding the emission properties of phosphorescent and thermally activated delayed fluorescence (TADF) materials. uq.edu.au The photophysical properties of cyclometalated iridium(III) complexes containing phenylisoquinoline-based ligands have been rationalized using theoretical calculations, which can guide the design of new light-emitting materials. rhhz.netresearchgate.net

Molecular docking simulations are another powerful computational tool used to predict the binding interactions between small molecules and biological targets. researchgate.net For example, docking studies of isoquinoline derivatives with DNA gyrase have been performed to understand their antibacterial mechanism. researchgate.net These computational approaches can predict how this compound and its derivatives might interact with various enzymes and receptors, thereby guiding the synthesis of compounds with specific pharmacological profiles. ontosight.ai

A major challenge is the accuracy of these computational models. While powerful, they often require experimental validation. Developing more accurate and efficient computational methods that can reliably predict complex molecular behaviors, such as reaction outcomes and biological activities, remains a significant frontier in the field.

Table 2: Applications of Computational Modeling in Isoquinoline Chemistry

| Computational Method | Application | Relevance to this compound |

| Density Functional Theory (DFT) | Calculation of electronic structure, molecular geometry, and spectroscopic properties. nih.gov | Predicting photophysical properties for OLED applications and descriptors for QSAR studies. uq.edu.aurhhz.net |

| Quantitative Structure-Activity Relationship (QSAR) | Building models to predict biological activity based on molecular structure. | Designing novel this compound derivatives with potential therapeutic activities. |

| Molecular Docking | Predicting the binding orientation and affinity of a molecule to a biological target. researchgate.netresearchgate.net | Identifying potential biological targets and understanding the molecular basis of action for this compound derivatives. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of molecular systems over time. researchgate.net | Assessing the stability of ligand-protein complexes and understanding conformational changes upon binding. |

Discovery of Undiscovered Molecular Interactions and Potential Applications

The unique structural motif of this compound suggests a wide range of potential molecular interactions and applications that are yet to be fully explored. The presence of both the isoquinoline core, a known pharmacophore, and the appended phenyl group provides a rich chemical space for discovering novel biological activities and material properties.

The isoquinoline scaffold is a key component in numerous natural products and pharmaceutical compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. ontosight.ainih.gov The introduction of a phenyl group at the 7-position can significantly influence these properties by enhancing hydrophobic interactions with biological targets or by providing a site for further functionalization. vulcanchem.com For example, docking studies on related compounds suggest that the phenyl group can enhance hydrophobic interactions with the catalytic core of enzymes. vulcanchem.com

The exploration of this compound derivatives as antibacterial agents targeting enzymes like DNA gyrase is a promising research direction. researchgate.net Furthermore, the photophysical properties of metal complexes containing phenylisoquinoline ligands make them attractive candidates for applications in OLEDs and as photosensitizers. rhhz.netresearchgate.netgoogle.com The ability to tune the emission color and efficiency by modifying the substituents on the phenylisoquinoline ligand is a key area of investigation. rhhz.net

Unaddressed challenges include the systematic screening of this compound derivatives against a broad range of biological targets to uncover new therapeutic applications. A deeper understanding of the structure-activity relationships (SAR) and structure-property relationships (SPR) is crucial for the rational design of new molecules with desired functions. The potential cytotoxicity of these compounds also needs to be carefully evaluated to ensure their suitability for biomedical applications. nih.gov The development of combinatorial approaches to synthesize and screen libraries of this compound derivatives could accelerate the discovery of new lead compounds. acs.org

Q & A

Q. How can researchers mitigate bias when interpreting this compound’s therapeutic potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.